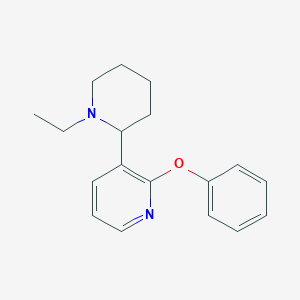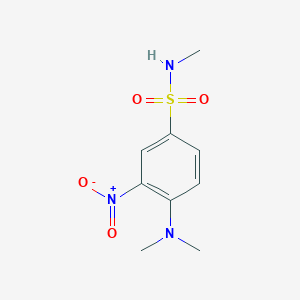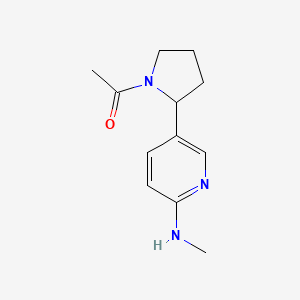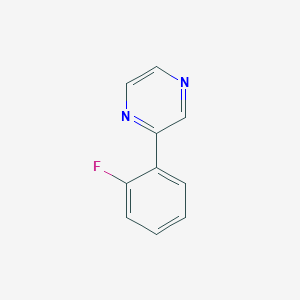
2-(2-(Propylamino)pyridin-3-yl)piperidine-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Propylamino)pyridin-3-yl)piperidine-1-carbaldehyde is a complex organic compound that features a piperidine ring substituted with a propylamino group and a pyridinyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Propylamino)pyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve more streamlined and cost-effective methods. These methods often utilize readily available starting materials and efficient catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(Propylamino)pyridin-3-yl)piperidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The amino and pyridinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction yields alcohols. Substitution reactions can lead to various derivatives with modified functional groups .
Applications De Recherche Scientifique
2-(2-(Propylamino)pyridin-3-yl)piperidine-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mécanisme D'action
The mechanism of action of 2-(2-(Propylamino)pyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-(Methylamino)pyridin-3-yl)piperidine-1-carbaldehyde
- 2-(2-(Ethylamino)pyridin-3-yl)piperidine-1-carbaldehyde
- 2-(2-(Butylamino)pyridin-3-yl)piperidine-1-carbaldehyde
Uniqueness
2-(2-(Propylamino)pyridin-3-yl)piperidine-1-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The propylamino group, in particular, can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C14H21N3O |
|---|---|
Poids moléculaire |
247.34 g/mol |
Nom IUPAC |
2-[2-(propylamino)pyridin-3-yl]piperidine-1-carbaldehyde |
InChI |
InChI=1S/C14H21N3O/c1-2-8-15-14-12(6-5-9-16-14)13-7-3-4-10-17(13)11-18/h5-6,9,11,13H,2-4,7-8,10H2,1H3,(H,15,16) |
Clé InChI |
SNEMOIBZYZCJBG-UHFFFAOYSA-N |
SMILES canonique |
CCCNC1=C(C=CC=N1)C2CCCCN2C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3E)-4-[(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl]-3-buten-2-ol](/img/structure/B11826195.png)

![sodium;(2S,3R)-2-(carbamoylamino)-N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-3-hydroxybutanamide](/img/structure/B11826214.png)
![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B11826218.png)
![(3aR,6R,8aS)-6-methyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11826223.png)
![4-(4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)-2-methylbut-3-yn-2-ol](/img/structure/B11826226.png)
![Tetrahydro-pyridin-3-yl]-pyrazin-2-yl}-benzamide](/img/structure/B11826229.png)



![Methyl (R)-4-((5R,7R,8R,9S,10S,13R,14S,17R)-7-(methoxymethoxy)-10,13-dimethyl-3-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B11826253.png)



